

Spectroscopic and Biological Insights into Beta-Eudesmol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Eudesmol

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This technical guide provides a comprehensive overview of the spectroscopic properties of beta-**eudesmol**, a naturally occurring sesquiterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals interested in the characterization and biological activities of this compound. This document presents detailed NMR, IR, and MS data, outlines experimental protocols for spectroscopic analysis, and explores the known signaling pathways influenced by beta-**eudesmol**.

Spectroscopic Data

The structural elucidation of beta-**eudesmol** is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of beta-**eudesmol**.

Table 1: ^1H NMR Spectroscopic Data for Beta-**Eudesmol**

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.45	m	10.0
1 β	1.25	m	
2 α	1.62	m	
2 β	1.51	m	
3 α	1.95	m	
3 β	1.35	m	
5	1.98	d	
6 α	1.58	m	
6 β	1.42	m	
7	2.15	m	
8 α	2.05	m	
8 β	1.85	m	
9 α	2.30	m	
9 β	1.68	m	
12	1.22	s	
13	1.22	s	
14	4.72	s	
14'	4.58	s	
15	0.78	s	

Table 2: ^{13}C NMR Spectroscopic Data for Beta-**Eudesmol**[\[1\]](#)

Atom No.	Chemical Shift (δ , ppm)
1	42.7
2	24.4
3	37.7
4	151.6
5	50.5
6	23.1
7	50.1
8	25.8
9	42.0
10	36.5
11	72.4
12	27.8
13	27.9
14	106.3
15	17.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of beta-**eudesmol** is characterized by the following absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for Beta-**Eudesmol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3432	Broad, Strong	O-H stretch (alcohol)
3075	Medium	=C-H stretch (alkene)
2929-2847	Strong	C-H stretch (alkane)
1644	Medium	C=C stretch (alkene)
1460-1378	Medium	C-H bend (alkane)
885	Strong	=CH ₂ bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Beta-**eudesmol** has a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol .[2] The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry (MS) Data for Beta-**Eudesmol**

m/z	Relative Intensity (%)	Possible Fragment
222	15	[M] ⁺
207	40	[M - CH ₃] ⁺
189	35	[M - CH ₃ - H ₂ O] ⁺
161	100	[C ₁₂ H ₁₇] ⁺
105	85	[C ₈ H ₉] ⁺
59	95	[C ₃ H ₇ O] ⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require

optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of beta-**eudesmol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
- **^1H NMR Acquisition:** Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- **^{13}C NMR Acquisition:** Spectra are typically acquired with proton decoupling. A spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds are commonly used. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like beta-**eudesmol**, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl_4) and placed in a solution cell.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of beta-**eudesmol** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

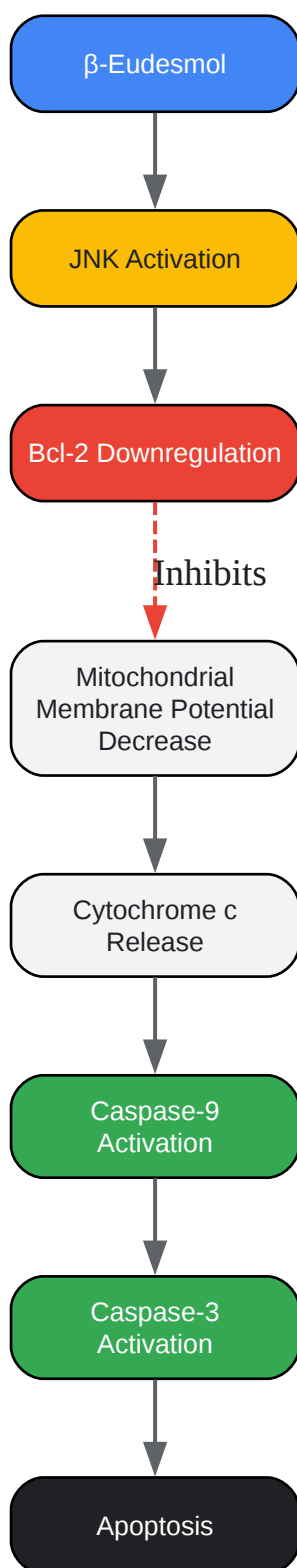
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions: A capillary column (e.g., HP-5MS) is used for separation. A typical temperature program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to ensure elution of the compound. Helium is commonly used as the carrier gas.
- MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from approximately m/z 40 to 400.

Signaling Pathways and Biological Activity

Beta-**eudesmol** has been shown to modulate several key signaling pathways, contributing to its observed anti-inflammatory, anti-angiogenic, and pro-apoptotic activities.

JNK-Dependent Apoptosis

Beta-**eudesmol** induces apoptosis in human leukemia (HL-60) cells through the mitochondrial pathway. This process is dependent on the activation of c-Jun N-terminal kinases (JNK). The proposed signaling cascade is as follows:



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JNK-Dependent Apoptotic Pathway of Beta-**Eudesmol**

Anti-inflammatory Effects

Beta-**eudesmol** exhibits anti-inflammatory properties by suppressing the activation of caspase-1 and inhibiting the p38 mitogen-activated protein kinase (MAPK) and nuclear factor- κ B (NF- κ B) signaling pathways in mast cells.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6).

Anti-angiogenic Activity

The anti-angiogenic effects of beta-**eudesmol** are mediated through the blockade of the extracellular signal-regulated kinase (ERK) signaling pathway. By inhibiting the phosphorylation of ERK1/2, beta-**eudesmol** can suppress the proliferation and migration of endothelial cells, which are crucial steps in the formation of new blood vessels.

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References

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- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Beta-Eudesmol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671779#spectroscopic-data-nmr-ir-ms-of-beta-eudesmol>]

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